L-Cysteinyl-L-alanyl-L-seryl-L-prolyl-L-cysteine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
L-Cysteinyl-L-alanyl-L-seryl-L-prolyl-L-cysteine is a peptide compound composed of five amino acids: cysteine, alanine, serine, proline, and cysteine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-Cysteinyl-L-alanyl-L-seryl-L-prolyl-L-cysteine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process involves the following steps:
Activation: The carboxyl group of the incoming amino acid is activated using reagents like carbodiimides (e.g., DCC) or uronium salts (e.g., HBTU).
Coupling: The activated amino acid reacts with the amine group of the growing peptide chain.
Deprotection: The protecting groups on the amino acids are removed to allow for further coupling.
Cleavage: The completed peptide is cleaved from the resin using strong acids like trifluoroacetic acid (TFA).
Industrial Production Methods
Industrial production of this compound may involve large-scale SPPS or recombinant DNA technology. In the latter, genes encoding the peptide sequence are inserted into microorganisms, which then produce the peptide through fermentation.
Chemical Reactions Analysis
Types of Reactions
L-Cysteinyl-L-alanyl-L-seryl-L-prolyl-L-cysteine can undergo various chemical reactions, including:
Oxidation: The thiol groups in cysteine residues can be oxidized to form disulfide bonds.
Reduction: Disulfide bonds can be reduced back to thiol groups using reducing agents like dithiothreitol (DTT).
Substitution: The peptide can participate in substitution reactions where functional groups are replaced by others.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) or iodine (I2) can be used as oxidizing agents.
Reduction: DTT or β-mercaptoethanol are common reducing agents.
Substitution: Various nucleophiles can be used depending on the desired substitution.
Major Products
Oxidation: Formation of disulfide-linked peptides.
Reduction: Regeneration of free thiol groups.
Substitution: Modified peptides with different functional groups.
Scientific Research Applications
L-Cysteinyl-L-alanyl-L-seryl-L-prolyl-L-cysteine has several scientific research applications:
Chemistry: Used as a model peptide for studying peptide synthesis and reactions.
Biology: Investigated for its role in protein-protein interactions and cellular signaling.
Medicine: Explored for its potential therapeutic effects, including antioxidant properties and modulation of immune responses.
Industry: Utilized in the development of peptide-based materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of L-Cysteinyl-L-alanyl-L-seryl-L-prolyl-L-cysteine involves its interaction with molecular targets such as enzymes and receptors. The peptide can modulate biochemical pathways by binding to specific sites on proteins, thereby influencing their activity. For example, the thiol groups in cysteine residues can participate in redox reactions, affecting cellular redox balance and signaling pathways.
Comparison with Similar Compounds
Similar Compounds
L-Alanyl-L-cysteine: A dipeptide composed of alanine and cysteine.
L-Cysteinyl-L-alanyl-L-seryl-L-prolyl: A similar peptide lacking one cysteine residue.
Uniqueness
L-Cysteinyl-L-alanyl-L-seryl-L-prolyl-L-cysteine is unique due to the presence of two cysteine residues, which allows for the formation of disulfide bonds. This structural feature can significantly influence the peptide’s stability, conformation, and biological activity.
Properties
CAS No. |
375818-56-7 |
---|---|
Molecular Formula |
C17H29N5O7S2 |
Molecular Weight |
479.6 g/mol |
IUPAC Name |
(2R)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2R)-2-amino-3-sulfanylpropanoyl]amino]propanoyl]amino]-3-hydroxypropanoyl]pyrrolidine-2-carbonyl]amino]-3-sulfanylpropanoic acid |
InChI |
InChI=1S/C17H29N5O7S2/c1-8(19-14(25)9(18)6-30)13(24)20-10(5-23)16(27)22-4-2-3-12(22)15(26)21-11(7-31)17(28)29/h8-12,23,30-31H,2-7,18H2,1H3,(H,19,25)(H,20,24)(H,21,26)(H,28,29)/t8-,9-,10-,11-,12-/m0/s1 |
InChI Key |
FVENNCCZDWQFBH-HTFCKZLJSA-N |
Isomeric SMILES |
C[C@@H](C(=O)N[C@@H](CO)C(=O)N1CCC[C@H]1C(=O)N[C@@H](CS)C(=O)O)NC(=O)[C@H](CS)N |
Canonical SMILES |
CC(C(=O)NC(CO)C(=O)N1CCCC1C(=O)NC(CS)C(=O)O)NC(=O)C(CS)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.